Heparosan K5 polysaccharide
Description
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Average MW: 105 kDa (~DP500) |
Origin of Product |
United States |
Microbial Production Systems and Bioprocess Engineering for Heparosan K5 Polysaccharide
Native Producer Organisms and Isolation Methodologies
Several bacterial species naturally produce heparosan as a capsular polysaccharide, which acts as a protective layer and can contribute to their pathogenicity by mimicking host glycans. nih.gov The isolation of heparosan from these native producers typically involves cultivation of the bacteria, followed by separation of the polysaccharide from the culture supernatant or the cell surface. nih.govmdpi.com
Escherichia coli K5 as a Primary Source
Escherichia coli (E. coli) serotype K5 is a well-established and primary source for heparosan production. nih.gov The K5 capsular polysaccharide is structurally identical to the backbone of heparin, making it an ideal precursor for bioengineered heparin. nih.gov The biosynthesis of the K5 heparosan capsule is a complex process involving a cluster of genes responsible for precursor synthesis, polymerization, and transport of the polysaccharide to the cell surface. nih.gov
Fermentation processes for E. coli K5 have been optimized to achieve high yields of heparosan. High-cell-density cultivation strategies, such as exponential fed-batch fermentation with controlled glucose addition, have been successfully employed to increase production. nih.gov Under optimized fermentation conditions, heparosan titers of up to 15 g/L have been reported. The heparosan is typically released into the fermentation medium, in part due to the action of a K5-specific lyase, an enzyme that cleaves the polysaccharide chain. nih.govtandfonline.com This release facilitates its purification from the culture supernatant. nih.gov
| Fermentation Strategy | Heparosan Titer (g/L) | Reference |
|---|---|---|
| Shake Flask Culture | 0.07 - 0.5 | nih.gov |
| Fed-Batch Fermentation | 15 |
Other Microbial Strains Producing Heparosan
Besides E. coli K5, other microbial strains have been identified as natural producers of heparosan. These include certain strains of Pasteurella multocida and the probiotic E. coli Nissle 1917. mdpi.comnih.gov
Pasteurella multocida , a pathogenic bacterium, produces a high-molecular-weight heparosan capsule. tandfonline.comnih.gov The heparosan synthase from Pasteurella multocida (PmHS2) is a bifunctional enzyme with both glucuronyltransferase and N-acetylglucosaminyltransferase activities, responsible for polymerizing the heparosan chain. nih.govacs.org The molecular weight of heparosan from P. multocida can be significantly higher than that from E. coli K5, reaching 200–300 kDa. tandfonline.com
Escherichia coli Nissle 1917 (EcN) is a non-pathogenic, probiotic strain that also naturally produces a heparosan capsule. mdpi.comnih.gov This strain is considered a safe host for the production of biomedical products. mdpi.com Research has focused on optimizing heparosan production in EcN through high-density fermentation, with reported yields of around 3 g/L from the cell-free supernatant. nih.govmssm.edu The molecular weight of heparosan from EcN has been reported to be around 68 kDa. nih.gov
| Microbial Strain | Reported Heparosan Titer | Molecular Weight (kDa) | Reference |
|---|---|---|---|
| Pasteurella multocida | Not specified in provided abstracts | ~200 - 300 | tandfonline.com |
| Escherichia coli Nissle 1917 | 3 g/L | ~68 | nih.govmssm.edu |
Genetic Engineering Strategies for Enhanced Heparosan K5 Production
To improve the economic viability and efficiency of microbial heparosan production, various genetic engineering strategies have been developed. These approaches aim to increase the yield and control the molecular properties of the polysaccharide by manipulating the metabolic pathways of the host organisms.
Rational Metabolic Pathway Engineering Approaches
Rational metabolic engineering involves the targeted modification of specific genes and pathways to channel metabolic flux towards the synthesis of the desired product. In the context of heparosan production, this includes enhancing the expression of key enzymes in the biosynthetic pathway and increasing the supply of precursor molecules.
The polymerization of the heparosan chain is carried out by glycosyltransferases. In E. coli K5, the key enzymes are KfiA (N-acetylglucosaminyltransferase) and KfiC (glucuronyltransferase), which work in concert to add GlcNAc and GlcA residues to the growing polysaccharide chain. nih.govnih.gov Overexpression of the genes encoding these enzymes, kfiA and kfiC, has been a primary strategy to boost heparosan synthesis.
Studies have shown that co-expression of kfiA and kfiC in a non-pathogenic E. coli strain like BL21 can lead to the production of heparosan. nih.gov Further inclusion of other genes from the K5 gene cluster, such as kfiB (involved in stabilizing the glycosyltransferase complex) and kfiD (UDP-glucose dehydrogenase), can further enhance production. nih.govnih.gov For instance, a recombinant E. coli BL21 strain co-expressing kfiA, kfiB, kfiC, and kfiD produced 334 mg/L of heparosan in shake flasks and 1.88 g/L in a fed-batch bioreactor. nih.gov
| Expressed Genes | Heparosan Titer (mg/L) in Shake Flask | Reference |
|---|---|---|
| kfiA + kfiC | 63 | nih.gov |
| kfiA + kfiB + kfiC | 100 | nih.gov |
| kfiA + kfiC + kfiD | 120 | nih.gov |
| kfiA + kfiB + kfiC + kfiD | 334 | nih.gov |
The biosynthesis of heparosan is dependent on the intracellular availability of two sugar nucleotide precursors: UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govoup.com Therefore, metabolic engineering efforts have also focused on increasing the pools of these essential building blocks.
The precursor UDP-GlcA is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase, encoded by the kfiD gene in E. coli K5. nih.gov The other precursor, UDP-GlcNAc, is derived from fructose-6-phosphate through a series of enzymatic reactions involving enzymes such as GlmM. mdpi.com Engineering strategies have included the overexpression of genes involved in these precursor pathways. For example, in E. coli Nissle 1917, overexpression of galU (glucose-1-phosphate uridylyltransferase), kfiD, and glmM led to a significant increase in heparosan production. mdpi.com A systematic metabolic engineering approach in E. coli Nissle 1917, which involved redirecting carbon flux by knocking out competing pathways and overexpressing key genes in the precursor supply routes, resulted in a more than seven-fold increase in heparosan titer compared to the wild-type strain. mdpi.com This highlights the importance of a balanced supply of both UDP-GlcA and UDP-GlcNAc for efficient heparosan polymerization. nih.gov
Disruption of Competing Metabolic Pathways
The microbial production of heparosan K5 polysaccharide is intrinsically linked to central carbon metabolism, as it utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-glucuronic acid (UDP-GlcUA) as precursor molecules. oup.com These UDP-sugars are also essential for vital cellular processes such as cell wall peptidoglycan synthesis, creating a direct competition for these precursors between polysaccharide production and bacterial growth and survival. oup.com Consequently, a key strategy in metabolic engineering for enhanced heparosan production is the disruption of competing metabolic pathways to redirect the flux of carbon towards the desired product.
One major competing pathway is the glycolytic pathway. To channel glucose and fructose specifically towards the synthesis of UDP-GlcUA and UDP-GlcNAc, respectively, genetic modifications can be introduced. For instance, disrupting the pgi gene, which encodes phosphoglucose isomerase, prevents the interconversion of glucose-6-phosphate (Glu-6-P) and fructose-6-phosphate (Fru-6-P). mdpi.com Furthermore, deleting the zwf gene, encoding glucose-6-phosphate dehydrogenase, blocks the entry of Glu-6-P into the pentose phosphate (B84403) pathway. mdpi.com This ensures that the metabolic flux from glucose is predominantly directed towards the UDP-GlcA synthesis pathway. mdpi.com
Another competing pathway is the synthesis of peptidoglycans, which also utilizes UDP-GlcNAc. The enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) catalyzes a critical step in peptidoglycan synthesis and represents a point of competition with heparosan polymerization. oup.com Modulating the activity of this enzyme can therefore influence the availability of UDP-GlcNAc for heparosan biosynthesis. oup.com
By strategically disrupting these competing pathways, a tripartite carbon allocation system can be established. In such a system, different carbon sources can be designated for specific metabolic functions: for example, glycerol for biomass accumulation, glucose for UDP-glucuronic acid synthesis, and fructose for UDP-N-acetylglucosamine synthesis. mdpi.com This metabolic reprogramming has been shown to significantly improve heparosan production, with engineered strains outperforming their wild-type counterparts. mdpi.com
| Gene Target | Encoded Enzyme/Function | Metabolic Impact of Disruption | Reference |
| pgi | Phosphoglucose isomerase | Prevents interconversion of Glucose-6-Phosphate and Fructose-6-Phosphate, channeling carbon flux. | mdpi.com |
| zwf | Glucose-6-phosphate dehydrogenase | Blocks entry of Glucose-6-Phosphate into the pentose phosphate pathway, redirecting it to UDP-GlcA synthesis. | mdpi.com |
| murA | UDP-N-acetylglucosamine 1-carboxyvinyltransferase | Reduces competition for UDP-GlcNAc from peptidoglycan synthesis. | oup.com |
Genetic Modification of Polysaccharide Export and Retention Mechanisms (e.g., kps genes, waaR gene)
The kps (capsular polysaccharide) gene cluster in Escherichia coli is responsible for the synthesis and transport of group 2 capsular polysaccharides, including the K5 heparosan. nih.govasm.org This cluster is organized into three regions. Regions 1 and 3 encode proteins that form the transport machinery for moving the polysaccharide across the cytoplasmic membrane and to the cell surface, while region 2 contains genes specific to the biosynthesis of the particular polysaccharide. asm.orgresearchgate.net
The export pathway involves several proteins encoded by the kps genes, including KpsC, KpsD, KpsE, KpsM, KpsS, and KpsT. nih.govnih.gov KpsM and KpsT are thought to function as an ABC transporter system, with KpsT providing the energy for transport via ATP hydrolysis and KpsM forming the inner-membrane channel. nih.gov The KpsE protein is associated with the cytoplasmic membrane and has a periplasmic domain, playing a role in the translocation process. nih.gov Genetic engineering strategies can focus on the overexpression of these transport proteins to facilitate more efficient export of the heparosan chains from the cytoplasm to the cell surface.
Conversely, the retention of the K5 polysaccharide on the cell surface is influenced by interactions with other cell surface molecules, such as lipopolysaccharide (LPS). The waaR gene is involved in the biosynthesis of the LPS outer core. nih.gov Mutations in the waaR gene, which disrupt the structure of the LPS outer core, have been shown to affect the retention of the K5 polysaccharide on the cell surface, leading to an increased accumulation of the polysaccharide in the culture supernatant. nih.govnih.gov This suggests that the LPS outer core plays a role in stabilizing the capsular polysaccharide on the cell surface. Therefore, targeted mutations in the waaR gene could be a valuable strategy for increasing the yield of secreted heparosan, which simplifies downstream processing. A transposon mutagenesis study demonstrated that a mutation in the waaR gene increased the heparosan content in the culture supernatant from 33% to 77%. nih.gov
| Gene/Protein | Function | Impact of Genetic Modification on Heparosan K5 | Reference |
| kpsM / KpsM | Component of ABC transporter for polysaccharide export (inner membrane protein). | Overexpression can potentially enhance export efficiency. | nih.gov |
| kpsT / KpsT | Energizing component of ABC transporter (ATP hydrolysis). | Overexpression can potentially enhance export efficiency. | nih.gov |
| kpsE / KpsE | Cytoplasmic membrane protein with a periplasmic domain involved in polysaccharide translocation. | Overexpression may improve transport across the cytoplasmic membrane. | nih.gov |
| waaR | Involved in lipopolysaccharide outer core biosynthesis. | Mutation leads to increased shedding of heparosan into the culture supernatant. | nih.govnih.gov |
Synthetic Biology Design Principles for Heparosan K5 Bioproduction
Synthetic biology offers a powerful framework for the rational design and engineering of microbial systems for optimized bioproduction of heparosan K5. This approach moves beyond single-gene modifications to the implementation of complex genetic circuits and biomolecular controllers to precisely regulate gene expression and metabolic flux. oup.comnih.govresearchgate.net
A key challenge in heparosan production is the tight regulation of precursor concentrations, enzyme activity, and reaction conditions to achieve a product with a low molecular weight and a low polydispersity index (PDI), which are critical for biomedical applications. oup.comnih.govresearchgate.net Synthetic biology principles can be applied to design biomolecular controllers that can sense the intracellular concentrations of heparosan precursors, such as UDP-GlcNAc and UDP-GlcUA, and in response, regulate the expression of genes involved in their synthesis and polymerization. oup.comnih.gov
This can be achieved through the design of synthetic gene circuits that incorporate biosensors for the precursor molecules. researchgate.net These biosensors, upon detecting the precursors, can activate or repress the expression of key enzymes in the heparosan biosynthesis pathway. This allows for fine-tuned, dynamic control over the polymerization process, ensuring a balanced supply of precursors and preventing the accumulation of toxic intermediates. oup.comnih.gov
For example, a biomolecular controller could be designed to regulate the expression of the heparosan synthase, such as PmHS2 from Pasteurella multocida, which is often used in recombinant systems due to its high expression levels and substrate flexibility. oup.com By linking the expression of this synthase to the levels of its substrates, the rate of polymerization can be precisely controlled, leading to the production of heparosan with desired molecular weight characteristics. oup.com
The application of the design-build-test-learn (DBTL) cycle, a cornerstone of synthetic biology, allows for the iterative optimization of these genetic circuits. oup.com This involves the computational design of the circuit, its construction and implementation in the host organism, testing its performance, and using the results to inform the next design iteration. This systematic approach can lead to significant improvements in both the yield and the quality of the produced heparosan.
Heterologous Expression Systems for Heparosan K5 Biosynthesis (e.g., Lactococcus lactis, Bacillus megaterium)
While E. coli K5 is the natural producer of heparosan, the use of heterologous expression systems offers several advantages, including the use of non-pathogenic, "Generally Recognized as Safe" (GRAS) organisms, which simplifies the regulatory approval process for biomedical applications. Lactococcus lactis and Bacillus megaterium are two such hosts that have been successfully engineered for heparosan production. biorxiv.orgresearchgate.net
Lactococcus lactis
Lactococcus lactis is a GRAS-status lactic acid bacterium that has been extensively used for the production of heterologous proteins and other biomolecules. biorxiv.orgnih.gov A functional heparosan synthesis pathway has been successfully expressed in L. lactis by introducing the E. coli K5 genes kfiA and kfiC, which encode the glycosyltransferases responsible for polymerizing the heparosan chain. biorxiv.org To enhance the supply of precursor molecules, native genes in L. lactis, such as ugd (UDP-glucose 6-dehydrogenase), glmM (phosphoglucosamine mutase), and pgmA (phosphoglucomutase), have been overexpressed. biorxiv.org
The expression of these genes can be controlled using tightly regulated expression systems, such as the NICE (NIsin Controlled gene Expression) system. biorxiv.org In one study, a recombinant L. lactis strain expressing ugd-KfiA-KfiC-pgmA yielded a heparosan concentration of 754 mg/L in batch bioreactor experiments, which was increased to 1263 mg/L in a fed-batch fermentation. biorxiv.org The molecular weight of the heparosan produced in L. lactis ranged from 10-20 kDa, which is a suitable range for the chemoenzymatic synthesis of heparin. biorxiv.org
Bacillus megaterium
Bacillus megaterium is another attractive heterologous host for heparosan production due to its high capacity for protein secretion and its non-pathogenic nature. A functional heparosan synthesis pathway has been engineered in B. megaterium by expressing the E. coli K5 glycosyltransferase genes kfiC and kfiA. researchgate.net
Similar to the strategy in L. lactis, the upregulation of genes involved in the synthesis of UDP-sugar precursors was found to be crucial for enhancing heparosan production, indicating that the availability of these precursors is a limiting factor. researchgate.net In an engineered B. megaterium strain, a maximum heparosan concentration of 394 mg/L was achieved in a batch bioreactor, and this was further increased to 1.32 g/L in a fed-batch fermentation. researchgate.net Kinetic modeling of the fermentation process has been used to understand the impact of substrate concentration and precursor supplementation on heparosan production in this host. nih.gov
| Host Organism | Key Genetic Modifications | Production Titer | Molecular Weight | Reference |
| Lactococcus lactis | Expression of E. coli K5 kfiA and kfiC; overexpression of native ugd, glmM, and pgmA. | Up to 1263 mg/L (fed-batch) | 10-20 kDa | biorxiv.org |
| Bacillus megaterium | Expression of E. coli K5 kfiC and kfiA; upregulation of UDP-sugar precursor pathway genes. | Up to 1.32 g/L (fed-batch) | Not specified in provided sources | researchgate.net |
Fermentation Process Optimization for High-Yield Heparosan K5 Production
Carbon Source Utilization and Feeding Strategies (e.g., Glucose, Glycerol)
The choice of carbon source and the strategy for its feeding during fermentation are critical parameters that significantly impact the yield and productivity of heparosan K5. Both glucose and glycerol have been extensively studied as carbon sources for heparosan production in E. coli K5. nih.govnih.govscispace.comresearchgate.net
Studies have shown that glycerol can lead to a higher heparosan titer and productivity compared to glucose in defined media. nih.govscispace.comresearchgate.net For instance, in one study, the maximum heparosan production in a glycerol-defined medium was 187 mg/L with a productivity of 5.19 mg/L/h, which was 26.4% higher than the 148 mg/L and 4.11 mg/L/h achieved in a glucose-defined medium. nih.govscispace.com However, glucose is often a more economical carbon source, making it an attractive option for large-scale industrial production. nih.gov
Fed-batch fermentation strategies are crucial for achieving high cell densities and, consequently, high product titers. Different feeding strategies have been investigated, including constant rate feeding, exponential feeding, pH-stat, and DO-stat feeding. nih.govscispace.comresearchgate.net The DO-stat feeding approach, where the feed rate is controlled to maintain a constant dissolved oxygen level, has been shown to be particularly effective, resulting in a heparosan titer of 8.63 g/L, which was a nine-fold increase compared to batch culture. nih.govscispace.com
In another study, a high heparosan yield of 15 g/L was achieved in a fed-batch fermentor using a defined medium with glucose as the carbon source and an exponential feeding strategy coupled with oxygen enrichment. nih.gov This demonstrates that with optimized feeding strategies, high yields can be achieved even with glucose as the carbon source.
The co-utilization of multiple carbon sources has also been explored as a strategy to enhance heparosan production. In engineered E. coli Nissle 1917, a tripartite carbon allocation system was designed where glycerol was used for biomass, glucose for UDP-glucuronic acid, and fructose for UDP-N-acetylglucosamine. mdpi.com This approach led to a significant increase in heparosan production compared to the wild-type strain. mdpi.com
| Carbon Source | Feeding Strategy | Host Organism | Heparosan Titer | Reference |
| Glycerol | Batch | E. coli K5 | 187 mg/L | nih.govscispace.com |
| Glucose | Batch | E. coli K5 | 148 mg/L | nih.govscispace.com |
| Glycerol | DO-stat Fed-batch | E. coli K5 | 8.63 g/L | nih.govscispace.com |
| Glucose | Exponential Fed-batch | E. coli K5 | 15 g/L | nih.gov |
| Glucose, Fructose, Glycerol | Co-utilization | Engineered E. coli Nissle 1917 | 414.40 mg/L | mdpi.com |
| Sucrose | Batch | Engineered E. coli Nissle 1917 | 179 mg/L | nih.gov |
Environmental Stress Response and Its Impact on Biosynthesis
The biosynthesis of capsular polysaccharides in bacteria is often regulated by environmental cues and stress conditions. The expression of the kps gene cluster, which is responsible for K5 heparosan synthesis and transport, is known to be influenced by factors such as temperature. Group II capsular polysaccharides, including K5, are typically not expressed at growth temperatures of 20°C and below. researchgate.net
The regulation of the kps gene cluster is complex and involves a network of global regulators that respond to environmental signals. For example, the histone-like nucleoid-structuring protein (H-NS) and the GTP-binding protein BipA have been shown to regulate the transcription of the kps gene cluster. asm.org Integration Host Factor (IHF) is another regulatory protein that is necessary to potentiate transcription from the region 1 promoter of the kps cluster at 37°C. asm.orgresearchgate.net
Control of Culture Conditions (e.g., pH-stat, DO-stat feeding)
The production of this compound in high yields from microbial systems, such as Escherichia coli K5, is highly dependent on tightly controlled fermentation conditions. Advanced feeding strategies are employed in high-cell-density cultures to maximize volumetric productivity while preventing the accumulation of inhibitory metabolic byproducts. Among these, pH-stat and dissolved oxygen (DO)-stat feeding strategies are notable for providing real-time, feedback-based control over nutrient addition.
The pH-stat feeding strategy leverages the physiological response of the culture to nutrient availability. In E. coli K5 fermentations, the depletion of the primary carbon source, typically glucose, leads to the consumption of organic acids and an increase in the concentration of ammonium ions, causing a rise in the culture's pH. nih.govtandfonline.com This pH shift serves as a reliable indicator of the culture's nutritional status. nih.gov A pH control system can be programmed to automatically introduce a concentrated feed solution when the pH rises above a predetermined setpoint (e.g., pH 6.8), thereby preventing carbon source limitation and avoiding overfeeding. tandfonline.com This method effectively mitigates the excessive formation of acetate, a toxic byproduct that can inhibit cell growth and polysaccharide production. nih.gov
Similarly, a DO-stat strategy can be used to control feeding. A sudden spike in the dissolved oxygen level indicates the exhaustion of the carbon source, which can trigger the feeding pump. These feedback control mechanisms are superior to traditional exponential feeding strategies, which lack active feedback and risk overfeeding. nih.gov Through the implementation of such controlled, fed-batch processes with oxygen enrichment, researchers have successfully achieved high titers of Heparosan K5.
| Feeding Strategy | Principle of Control | Key Advantage | Reported Heparosan Titer |
|---|---|---|---|
| Exponential Feeding | Pre-programmed, exponential addition of feed based on a predicted growth model. | Simple to implement for achieving high cell density. | Up to 15 g/L nih.govresearchgate.net |
| pH-Stat Feeding | Feedback control based on pH shifts. A pH rise above the setpoint (e.g., 6.8) due to carbon source depletion triggers feeding. nih.govtandfonline.com | Prevents overfeeding and accumulation of toxic byproducts like acetate. nih.gov | Yields of up to 20 g/L have been reported in optimized fed-batch processes. nih.gov |
Downstream Processing and Purification Techniques for Heparosan K5 Isolation
The isolation and purification of Heparosan K5 from the fermentation broth is a critical multi-step process designed to separate the polysaccharide from cells, proteins, nucleic acids, and other contaminants like lipopolysaccharides. The downstream processing scheme typically involves initial recovery from the culture supernatant followed by chromatographic purification.
The first step involves the removal of E. coli K5 cells from the culture medium, which is accomplished by centrifugation. nih.gov Since a significant portion of the heparosan is shed into the medium during fermentation, the resulting supernatant is the primary source of the product. nih.gov
Initial recovery and concentration of heparosan from the clarified supernatant can be achieved through several methods. One common laboratory- and industrial-scale technique is precipitation using agents like ammonium sulfate (B86663). nih.gov Following precipitation, the crude polysaccharide is often redissolved and dialyzed to remove salts and other small molecule impurities. nih.gov
The principal purification step relies on chromatography, particularly anion-exchange chromatography, which separates molecules based on their net negative charge. Heparosan, with its glucuronic acid residues, is an acidic polysaccharide and binds strongly to anion-exchange resins.
Column Chromatography : Strong anion-exchange resins like Q-Sepharose are used for large-scale purification. The process involves equilibrating the column with a low-salt buffer (e.g., 20 mM sodium acetate, pH 4), loading the heparosan-containing solution, washing away unbound impurities, and finally eluting the bound heparosan using a salt gradient (e.g., a linear gradient of 0 to 2 M NaCl). nih.gov
Spin Columns : For rapid, small-scale purification and analysis, weak anion-exchange spin columns (e.g., Vivapure D Mini H) are highly effective. nih.govnih.gov The sample, adjusted to an acidic pH (e.g., pH 4), is loaded onto the column. After a washing step with a low-salt buffer (e.g., 50 mM NaCl, 20 mM sodium acetate, pH 4), the purified heparosan is eluted with a high-salt buffer (e.g., 1 M NaCl, 20 mM sodium acetate, pH 4). nih.govgoogle.com This method can yield heparosan with approximately 90% purity, suitable for analytical assessments. nih.gov
The final purified heparosan is typically dialyzed against water to remove salts and then lyophilized to obtain a dry, stable powder. The purity and molecular weight of the final product are assessed using techniques like nuclear magnetic resonance (NMR) and polyacrylamide gel electrophoresis (PAGE). nih.govnih.gov
| Step | Technique | Principle | Key Parameters/Reagents | Outcome |
|---|---|---|---|---|
| Cell Removal | Centrifugation | Separation based on density. | 12,000 x g | Clarified, cell-free supernatant containing heparosan. nih.gov |
| Initial Recovery | Ammonium Sulfate Precipitation | Reduces the solubility of the polysaccharide, causing it to precipitate. | Ammonium sulfate | Concentrated, crude heparosan precipitate. nih.gov |
| Purification | Anion-Exchange Chromatography (e.g., Q-Sepharose, DEAE) | Separation based on the negative charge of the polysaccharide. | Buffers at acidic pH (e.g., pH 4); Elution with a NaCl gradient. nih.gov | High-purity heparosan, free from proteins and other contaminants. |
| Rapid Micro-Purification | Anion-Exchange Spin Column | Rapid separation based on charge for analytical purposes. | Binding Buffer: 50 mM NaCl, pH 4; Elution Buffer: 1 M NaCl, pH 4. nih.govgoogle.com | Partially purified heparosan (~90% purity) for rapid analysis. nih.gov |
| Desalting | Dialysis / Ultrafiltration | Removal of salts and small molecules based on size exclusion. | Dialysis membranes with specific molecular weight cut-offs (e.g., 3-6 kDa MWCO). nih.gov | Salt-free heparosan solution. |
Biosynthesis and Metabolic Pathways of Heparosan K5 Polysaccharide
Elucidation of Enzymatic Catalysis in Heparosan K5 Elongation
The elongation of the heparosan K5 chain is a critical step, accomplished by the sequential addition of monosaccharide units to a growing polymer. This process is catalyzed by a pair of specific glycosyltransferases that work in concert to build the characteristic repeating disaccharide structure of heparosan.
The elongation of the heparosan polysaccharide chain is carried out by the alternating action of two key enzymes: KfiA and KfiC. nih.govtandfonline.comnih.gov These proteins are single-function (mono-action) glycosyltransferases, meaning each is responsible for adding one specific type of sugar unit. nih.gov Both enzymes are essential for the polymerization process. nih.govnih.gov
KfiA is an α-UDP-GlcNAc glycosyltransferase that adds N-acetylglucosamine (GlcNAc) to the non-reducing end of the growing polysaccharide chain. nih.govnih.gov
KfiC is a glucuronyltransferase that adds glucuronic acid (GlcA) to the non-reducing end of the chain. nih.govtandfonline.com Research indicates that the glucuronyltransferase activity of KfiC requires its association with KfiA. nih.gov
These enzymes act in a distributive manner, rather than a processive one, to produce heparosan of low dispersity. bohrium.comnih.gov The controlled, sequential action of KfiA and KfiC results in the formation of the heparosan backbone, which is composed of [→4) β-D-glucuronic acid (GlcA) (1→4) N-acetyl-α-D-glucosamine (GlcNAc) (1→]n repeating disaccharide units. nih.govnih.gov
| Enzyme | Gene | Function | Activity Type |
| KfiA | kfiA | Adds N-acetylglucosamine (GlcNAc) | α-N-acetylglucosaminyltransferase nih.gov |
| KfiC | kfiC | Adds glucuronic acid (GlcA) | β-glucuronyltransferase tandfonline.comnih.gov |
The synthesis of the heparosan K5 chain is initiated on a specific acceptor molecule. Research indicates that this process involves 2-keto-3-deoxyoctulosonic acid (Kdo). nih.govtandfonline.comnih.gov The growing K5 heparosan chain is believed to be anchored to the cell surface via a lipid substitution, specifically to a phosphatidic acid molecule located in the outer membrane of E. coli. nih.govtandfonline.comnih.gov This lipid anchor is crucial for retaining the polysaccharide on the cell surface during its synthesis and transport.
Precursor Biosynthesis Pathways and Regulation
The synthesis of the heparosan polymer is dependent on a steady supply of its monomeric building blocks in their activated form, specifically UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). The biosynthetic pathways for these precursors are tightly linked to the central carbon metabolism of the bacterial cell.
The synthesis of UDP-GlcA is a critical branch of the precursor pathway. It begins with glucose-1-phosphate, which reacts with UTP to yield UDP-glucose. tandfonline.comnih.gov The key regulatory step in this conversion is the oxidation of UDP-glucose to UDP-GlcA, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase. tandfonline.comresearchgate.net In the E. coli K5 capsule gene cluster, this enzyme is encoded by the gene kfiD. tandfonline.comnih.gov This oxidation reaction generates two moles of NADH for each mole of heparosan disaccharide synthesized. tandfonline.com The activity of UDP-glucose dehydrogenase is often considered the rate-limiting step in heparosan biosynthesis, a concept based on studies of glycosaminoglycan synthesis in mammals. tandfonline.comnih.govresearchgate.net However, simply overexpressing this enzyme in E. coli K5 has been shown to decrease heparosan productivity, suggesting that a precise balance between the two precursor branches is crucial for efficient polymer synthesis. tandfonline.comnih.gov
The biosynthetic pathways for both UDP-GlcA and UDP-GlcNAc originate from glucose-6-phosphate, a central intermediate in glycolysis. tandfonline.comnih.gov
UDP-GlcA Pathway: Glucose-6-phosphate is converted to glucose-1-phosphate. This intermediate is also a precursor for cell wall polysaccharide synthesis, creating a metabolic branch point. tandfonline.comnih.gov Glucose-1-phosphate is then converted to UDP-glucose and subsequently oxidized to UDP-GlcA as described above. tandfonline.com
UDP-GlcNAc Pathway: This branch begins with the conversion of glucose-6-phosphate to fructose-6-phosphate. nih.gov An amino group is transferred from glutamine, followed by an acetyl group transfer to form N-acetylglucosamine-6-phosphate. A mutase then rearranges the phosphate (B84403) group to form N-acetylglucosamine-1-phosphate, which finally reacts with UTP to yield UDP-GlcNAc. tandfonline.comnih.gov
This integration means that heparosan synthesis directly competes with other essential cellular processes, such as cell wall biosynthesis, for common precursors. tandfonline.combiorxiv.org A successful metabolic engineering strategy for enhancing heparosan production must therefore carefully balance the flux through these competing pathways to avoid negatively impacting cell growth while maximizing polymer yield. tandfonline.comnih.gov
Transport Mechanisms of Heparosan K5 to the Cell Surface
Once synthesized, the heparosan K5 polysaccharide must be translocated from its site of synthesis in the cytoplasm across the inner membrane, periplasm, and outer membrane to its final location on the cell surface. This transport is a complex process facilitated by a dedicated pathway consisting of a suite of proteins. The heparosan export pathway involves six specific proteins: KpsC, KpsD, KpsE, KpsM, KpsS, and KpsT. nih.govnih.gov This multi-protein system is responsible for the efficient translocation of the completed polysaccharide chain to form the outer capsule. nih.govnih.gov The synthesis of the heparosan chain may be coupled or correlated with its transport to the cell surface. tandfonline.comnih.gov
| Protein | Putative Function in Transport |
| KpsM | Inner membrane permease (ABC transporter) |
| KpsT | Inner membrane ATP-binding component (ABC transporter) |
| KpsE | Periplasmic protein, involved in transport across the periplasm |
| KpsD | Periplasmic protein, involved in transport across the periplasm |
| KpsC | Periplasmic protein, may link inner and outer membranes |
| KpsS | Periplasmic protein |
Role of Kps Proteins (KpsC, KpsD, KpsE, KpsM, KpsS, KpsT)
The export of the synthesized this compound to the cell surface is a critical step managed by a conserved set of proteins known as the Kps proteins. nih.govnih.gov These proteins form a transport pathway that spans the inner membrane, periplasm, and outer membrane. le.ac.uk The Kps export pathway involves six essential proteins: KpsC, KpsD, KpsE, KpsM, KpsS, and KpsT. nih.govnih.gov
The translocation of the polysaccharide across the inner membrane is handled by an ATP-binding cassette (ABC) transporter system composed of KpsM and KpsT. le.ac.ukelsevierpure.com KpsM is the integral inner membrane component, while KpsT functions as the ATPase, providing the energy for the transport process. le.ac.ukelsevierpure.com
The KpsC and KpsS proteins are associated with the inner membrane and are involved in the initial stages of creating the glycolipid acceptor on which the polysaccharide is built. nih.govmdpi.com Specifically, they function as β-Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) transferases, adding Kdo residues to a phosphatidic acid molecule at the cytoplasmic-membrane interface. mdpi.com KpsS initiates this process by transferring the first Kdo residue, and KpsC extends the linker. mdpi.com An involvement of KpsC, KpsS, and KpsT in the synthesis process itself, beyond just transport, has been suggested, as recombinant strains lacking these genes were unable to synthesize the K5 polysaccharide. researchgate.netoup.com
KpsE is an integral inner membrane protein that functions as a membrane fusion protein (MFP), bridging the inner and outer membranes to facilitate transport across the periplasmic space. le.ac.ukelsevierpure.com It has a bitopic membrane topology with a large periplasmic segment and is thought to function in the later stages of export. le.ac.uk KpsD is located in the outer membrane and is involved in the final stage of polysaccharide translocation to the cell surface. elsevierpure.com
Mutations in the kpsC, kpsM, kpsS, and kpsT genes have been shown to cause a loss of membrane targeting for the synthesizing enzymes KfiA and KfiC, suggesting the existence of a large, membrane-bound biosynthetic and transport complex. nih.gov
| Protein | Location | Proposed Function |
| KpsC | Inner Membrane | β-Kdo transferase; extends the Kdo linker of the glycolipid acceptor. mdpi.com Part of the biosynthetic/transport complex. nih.gov |
| KpsD | Outer Membrane | Facilitates polysaccharide export across the outer membrane. elsevierpure.com |
| KpsE | Inner Membrane | Membrane Fusion Protein (MFP); transports polysaccharide across the periplasm. le.ac.uk |
| KpsM | Inner Membrane | Integral membrane component of the ABC transporter. le.ac.ukelsevierpure.com |
| KpsS | Inner Membrane | β-Kdo transferase; initiates the Kdo linker synthesis on the glycolipid acceptor. mdpi.com Part of the biosynthetic/transport complex. nih.gov |
| KpsT | Inner Membrane (Cytoplasmic face) | ATPase component of the ABC transporter, energizing polysaccharide export. le.ac.ukelsevierpure.com |
Anchorage Mechanisms and Shedding Phenomena
Once transported to the cell surface, the this compound is anchored to the outer membrane. This anchorage is achieved through a lipid substitution at the reducing end of the polysaccharide chain, which is linked to a phosphatidic acid molecule embedded in the outer membrane. nih.govnih.govtandfonline.com The glycolipid terminus consists of several linearly linked 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues attached to a phosphatidylglycerol. mdpi.com
The heparosan polysaccharide is not permanently attached to the cell surface and can be released into the surrounding environment through a process known as shedding. nih.gov This phenomenon is attributed to two primary mechanisms:
Lability of the Phosphodiester Linkage : The phosphodiester bond that links the polysaccharide to the lipid anchor is inherently unstable, which can lead to the spontaneous release of the heparosan chain. tandfonline.com
Action of K5 Lyase : E. coli K5 produces an enzyme called K5 heparosan lyase, which originates from a bacterial phage whose gene is integrated into the bacterial DNA. nih.govtandfonline.com This enzyme can cleave the heparosan chain via a β-elimination mechanism, releasing portions of the polysaccharide from the cell surface. nih.govtandfonline.com The activity of K5 lyase can influence the amount of heparosan found in the culture supernatant as well as its molecular weight. nih.gov
The heparosan found in the culture supernatant is a result of these shedding processes. nih.govtandfonline.com Increasing the shedding from the cell surface into the medium is a potential strategy to enhance the yield of heparosan for commercial production. nih.gov
Genetic Regulation of Heparosan K5 Biosynthesis Genes
The genes responsible for the production of the K5 capsule (kps genes) are organized into a specific gene cluster. This cluster is divided into three functional regions. le.ac.ukresearchgate.net Regions 1 and 3 are conserved among all group 2 capsule gene clusters and encode the Kps proteins required for the export of the polysaccharide. le.ac.uk The central region, region 2, is serotype-specific and contains the genes necessary for the biosynthesis of the particular polysaccharide; for the K5 capsule, these are the kfiA, kfiB, kfiC, and kfiD genes. le.ac.ukresearchgate.netnih.gov
The expression of group 2 capsules, including K5, is subject to thermoregulation; the capsule is expressed at temperatures above 20°C, but transcription is not detectable at 20°C. nih.gov This regulation occurs at the transcriptional level and involves several key regulatory proteins:
H-NS (Histone-like Nucleoid-Structuring protein) : This nucleoid-associated protein plays a dual role in regulating the transcription of the kps gene cluster. At 37°C, H-NS is required for maximal transcription and, consequently, maximal capsule production. nih.gov Conversely, at 20°C, H-NS functions as a repressor, silencing transcription. nih.gov An hns mutation leads to a 50% reduction in K5 polysaccharide levels at 37°C but an increase in production at 20°C. nih.gov
BipA : This GTPase has been shown to play a regulatory role similar to H-NS, being involved in the activation of transcription at 37°C and repression at 20°C. nih.gov
IHF (Integration Host Factor) : The binding of IHF to the promoter of region 1 is necessary to potentiate transcription at 37°C. nih.gov
Region 1 is transcribed as a single large unit from a promoter located upstream of the first gene, kpsF. researchgate.net Region 3, containing the ABC transporter genes kpsM and kpsT, is organized as a single transcriptional unit with its own promoter. nih.govresearchgate.net
| Regulatory Protein | Effect at 37°C | Effect at 20°C |
| H-NS | Activator (Required for maximal transcription) nih.gov | Repressor nih.gov |
| BipA | Activator nih.gov | Repressor nih.gov |
| IHF | Activator (Potentiates transcription) nih.gov | No specified role |
Structural Characterization and Advanced Analytical Methodologies for Heparosan K5
Determination of Repeating Disaccharide Unit Structure
Glucuronic Acid and N-Acetylglucosamine Linkages
Heparosan K5 is a linear polysaccharide composed of a repeating disaccharide unit of [→4) β-D-glucuronic acid (GlcA) (1→4) α-D-N-acetylglucosamine (GlcNAc) (1→]n. nih.govnih.gov This structure consists of alternating residues of D-glucuronic acid and N-acetyl-α-D-glucosamine linked together. Specifically, the glucuronic acid is linked to the N-acetylglucosamine via a β-(1→4) glycosidic bond, and the N-acetylglucosamine is linked to the subsequent glucuronic acid via an α-(1→4) glycosidic bond. This alternating linkage pattern is a defining characteristic of the heparosan polymer. The structural similarity of heparosan to the desulfo-heparan sulfate (B86663), a precursor in the biosynthesis of heparin and heparan sulfate in eukaryotes, is noteworthy. nih.govnih.gov
The synthesis of this repeating unit in E. coli K5 involves the sequential action of two key glycosyltransferases, KfiA and KfiC. oup.comnih.gov KfiC adds GlcA to the non-reducing end of the growing polysaccharide chain, while KfiA adds GlcNAc. nih.gov This enzymatic process ensures the precise and consistent assembly of the disaccharide units into a long polymeric chain.
Molecular Weight Determination and Polydispersity Analysis
The molecular weight and its distribution, known as polydispersity, are critical parameters that influence the physicochemical and biological properties of Heparosan K5. A variety of analytical techniques are employed to characterize these properties, providing insights into the size and heterogeneity of the polysaccharide chains. The molecular weight of heparosan can vary depending on the fermentation and purification conditions. researchgate.net For instance, heparosan produced by E. coli K5 typically has an average molecular weight in the range of 10–20 kDa, which is comparable to that of heparin. However, other reports have indicated a wider range of molecular weights, from 3,000 to 150,000 Da. nih.govnih.govresearchgate.net
Polyacrylamide Gel Electrophoresis (PAGE) Applications
Polyacrylamide gel electrophoresis (PAGE) is a widely utilized method for the analysis of the molecular weight and polydispersity of Heparosan K5. nih.govnih.govresearchgate.net This technique separates the polysaccharide molecules based on their size as they migrate through a gel matrix under the influence of an electric field. Both large-slab isocratic and mini-slab gradient PAGE have been successfully applied. nih.govnih.gov For visualization, the gels are often stained with dyes such as Alcian blue, which binds to anionic polysaccharides like heparosan. nih.gov
To determine the molecular weight properties of polydisperse heparosan samples, a ladder of heparosan molecular weight standards is used. nih.govnih.gov These standards are typically obtained through fractionation by methods like continuous-elution PAGE. nih.govnih.govresearchgate.net A standard curve of the logarithm of the molecular weight versus the migration distance is then constructed to calculate the number-averaged molecular weight (MN), weight-averaged molecular weight (MW), and polydispersity index (PDI) of the heparosan samples. nih.gov Studies have shown that both unbleached and bleached heparosan from E. coli K5 fermentation exhibit similar MN and MW values, with a molecular weight range of approximately 3,000 to 150,000 Da. nih.govnih.govresearchgate.net
| Parameter | Isocratic Large-Slab PAGE | Gradient Mini-Slab PAGE |
|---|---|---|
| Gel Dimensions | 16 cm × 16 cm × 0.75 cm | 8.6 cm × 6.8 cm × 0.75 cm |
| Acrylamide Concentration | 10% T | 4-15% precast Tris-HCl |
| Sample Loading | ~100 µg per well | ~20 µg per well |
| Electrophoresis Conditions | 400 V for 1.25 h | 200 V for 20 min |
| Staining | Alcian blue, Silver staining for MW ladder visualization |
Mass Spectrometry Techniques (e.g., FT-MS, ESI-FT-MS)
Mass spectrometry (MS) provides a powerful tool for the precise determination of molecular weights of Heparosan K5 and its fragments. Electrospray ionization Fourier-transform mass spectrometry (ESI-FT-MS) is particularly valuable for analyzing the molecular weights of heparosan standards obtained from preparative electrophoresis. nih.govnih.govresearchgate.net This technique involves introducing the sample into the mass spectrometer in a soft ionization mode, which minimizes fragmentation and allows for the accurate measurement of the intact molecular ions.
ESI-FT-MS analysis of PAGE-separated heparosan fractions has revealed the presence of two distinct populations of chains. nih.gov The primary population consists of intact heparosan chains terminating with a glucuronic acid residue at their non-reducing end. nih.gov The second, minor population has an unsaturated uronic acid at the non-reducing end, which is a result of the action of a heparosan lyase enzyme present in E. coli. nih.govnih.gov The mass difference between these two populations is 18 Da. nih.gov
| Parameter | Value |
|---|---|
| Ionization Mode | Negative |
| Spray Voltage | 3 kV - 4.2 kV |
| Capillary Temperature | 200 °C - 275 °C |
| Capillary Voltage | -15 V to -40 V |
| Tube Lens Voltage | -50 V to -100 V |
| Resolution | 30,000 - 60,000 |
| Mass Range | 200–2000 Da |
Gel Permeation Chromatography (GPC)
Gel permeation chromatography (GPC), also known as size-exclusion chromatography, is another key technique for determining the molecular weight distribution of Heparosan K5. researchgate.net GPC separates molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later.
This method is particularly useful for analyzing the polydispersity of heparosan samples. researchgate.net For instance, GPC analysis has shown that heparosan purified from fermentation broth can exhibit a bimodal molecular weight distribution, while that from the cell-free supernatant shows a unimodal distribution with an average molecular weight of 68,000 Da. researchgate.net Different studies have reported varying molecular weight ranges for heparosan using GPC, with values between 1,500 and 16,000 Da, or between 29,000 and 77,800 Da, depending on the detection method used (UV or refractive index). researchgate.net
Spectroscopic Analysis of Heparosan K5 Polysaccharide
Spectroscopic techniques are indispensable for the detailed structural elucidation of Heparosan K5. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides atomic-level information about the structure of the polysaccharide. Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments (such as ¹H-¹³C HSQC, ¹H-¹H COSY, and TOCSY) are employed to confirm the identity and purity of heparosan. mdpi.com
The ¹H-NMR spectra of purified heparosan are consistent with its known repeating disaccharide structure. nih.gov These spectra can confirm the presence of the characteristic signals for the anomeric protons of the GlcA and GlcNAc residues and the acetyl group of GlcNAc. nih.gov For NMR analysis, samples are typically dissolved in deuterium oxide (D₂O) to exchange labile protons. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the primary structural confirmation and detailed conformational analysis of this compound. This non-destructive method provides atomic-level information on the monosaccharide composition, anomeric configurations, and glycosidic linkages that define the polysaccharide's structure.
One-dimensional (1D) ¹H-NMR spectra of Heparosan K5 are routinely used to confirm its identity and purity. A characteristic and well-resolved signal in the ¹H-NMR spectrum is the peak corresponding to the methyl protons of the N-acetyl group (CH₃) of the N-acetylglucosamine (GlcNAc) residue, which appears at approximately 2.04 ppm. nih.gov This peak is diagnostic for the presence of the GlcNAc moiety within the repeating disaccharide unit. nih.gov
Two-dimensional (2D) NMR experiments are employed for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate the proton signals with their directly attached carbon atoms. For instance, the assignment of the N-acetyl methyl protons at 2.04 ppm was confirmed by its correlation to a ¹³C signal at 23.9 ppm in an HMQC spectrum. nih.gov Further structural details are elucidated using Correlation Spectroscopy (COSY) to identify scalar-coupled protons within a sugar ring and Total Correlation Spectroscopy (TOCSY) to assign all protons belonging to a specific monosaccharide residue. rpi.edu
These assignments are crucial for verifying the repeating disaccharide structure of Heparosan K5, which consists of [→4)-β-D-glucuronic acid (GlcA)-(1→4)-α-D-GlcNAc-(1→]n. nih.gov While detailed conformational studies using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide insights into the three-dimensional structure and preferred conformations around the glycosidic linkages, specific data from such studies on Heparosan K5 are not extensively detailed in publicly available literature.
NMR is also instrumental in characterizing the terminal structures of the polysaccharide chain, particularly after enzymatic digestion. For example, in the analysis of the glycolipid terminus, 2D NMR techniques were essential for assigning signals corresponding to the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues that link the polysaccharide to its lipid anchor. rpi.edu
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| GlcNAc N-Acetyl (CH₃) | 2.04 | 2.39 | nih.gov |
Table 1: Selected characteristic NMR assignments for the N-acetyl group of the GlcNAc residue in this compound.
| Kdo Residue Linkage | Proton (Carbon) | H3ax (C3) ppm | H3eq (C3) ppm | H4 (C4) ppm | H5 (C5) ppm | Reference |
| →4)-β-Kdop-(→2 | Signal 1 | 1.89 (32.9) | 2.51 (32.9) | 3.87 (71.9) | 4.11 (64.9) | rpi.edu |
| Signal 2 | 1.93 (32.3) | 2.23 (32.3) | 3.84 (71.9) | 4.09 (65.3) | rpi.edu | |
| →7)-β-Kdop-(→2 | Signal 1 | 1.80 (34.1) | 2.36 (34.1) | 3.64 (67.2) | 3.90 (64.9) | rpi.edu |
| Signal 2 | 1.82 (34.9) | 2.38 (34.9) | 3.66 (67.2) | 3.91 (64.9) | rpi.edu |
Table 2: ¹H and ¹³C chemical shift assignments for Kdo residues identified at the terminus of E. coli K5 capsular polysaccharide. rpi.edu Assignments were determined using COSY, TOCSY, and HSQC experiments.
Other Spectroscopic Methods for Structural Elucidation (e.g., HPLC-MS)
Beyond NMR, a combination of chromatographic and mass spectrometric techniques is vital for the comprehensive structural elucidation of Heparosan K5. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source, is a powerful tool for analyzing the polysaccharide's molecular weight, oligomer distribution, and terminal structures. nih.govnih.govnih.gov
Disaccharide analysis, which involves the enzymatic digestion of the polysaccharide into its constituent disaccharide units followed by HPLC-MS analysis, can be used to quantify the heparosan polymer. nih.gov For more detailed oligosaccharide mapping and sequencing, methodologies using ion-pair reversed-phase (IP-RP) HPLC directly coupled to ESI-MS have been developed. This approach allows for the high-resolution separation of complex oligosaccharide mixtures generated from heparosan, enabling the characterization of oligomers up to a degree of polymerization of 40 (tetracontasaccharide). researchgate.net
Electrospray Ionization Fourier-Transform Mass Spectrometry (ESI-FT-MS) is particularly effective for determining the molecular weight properties of intact heparosan fractions. nih.govresearchgate.netpsu.edu Analysis is typically performed in negative ionization mode, which provides a better signal for these anionic polymers. nih.gov This technique has been used to determine the number-averaged (Mₙ) and weight-averaged (Mₙ) molecular weights, as well as the polydispersity of heparosan produced during fermentation. nih.govresearchgate.net
Furthermore, LC-MS has been indispensable in revising the structure of the complex glycolipid at the reducing terminus of the K5 polysaccharide. nih.gov By analyzing fragments resistant to enzymatic digestion, researchers could identify and sequence the Kdo residues and confirm their linkage to a phosphatidylglycerol anchor, correcting previous structural assignments. nih.gov
| Analytical Method | Application | Key Findings | Reference |
| HPLC-MS | Disaccharide Analysis | Quantification of heparosan after enzymatic digestion. | nih.gov |
| IP-RP-HPLC-ESI-MS | Oligosaccharide Mapping | High-resolution separation and characterization of heparosan oligomers (up to dp40). | researchgate.net |
| ESI-FT-MS | Molecular Weight Determination | Analysis of intact heparosan fractions; determination of Mₙ, Mₙ, and polydispersity. | nih.govresearchgate.net |
| LC-MS | Terminal Structure Elucidation | Identification of Kdo residues and phosphatidylglycerol at the reducing end. | nih.gov |
Table 3: Summary of other spectroscopic and spectrometric methods used for the structural analysis of Heparosan K5.
Characterization of Heparosan K5 Chain Termini and Oligomer Composition
The complete structure of a polysaccharide includes the characterization of its repeating units as well as its chain termini. In E. coli K5, the heparosan polysaccharide is anchored to the outer membrane via a complex glycolipid structure at its reducing end. nih.govmdpi.com Sophisticated enzymatic and spectroscopic analysis has revealed that this terminus is not a simple sugar but consists of a chain of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. rpi.edunih.gov This Kdo chain is, in turn, linked to a phosphatidylglycerol (PG), which contains C16:0 (palmitic) or C18:0 (stearic) fatty acids. mdpi.com The corrected structure indicates the polysaccharide chain is linked to this Kdo oligomer, which anchors the entire capsular polysaccharide to the cell membrane. nih.govmdpi.com The native, non-reducing end of the polysaccharide chain is typically terminated with a glucuronic acid (GlcA) residue. researchgate.net However, enzymatic treatment with phage-derived heparosan lyase, a common tool for depolymerization, cleaves the chain and generates a new non-reducing end containing an unsaturated uronic acid (ΔUA). nih.govresearchgate.net
The oligomer composition and molecular weight distribution of Heparosan K5 are critical properties, particularly as it serves as a precursor for bioengineered heparin. nih.gov Analysis by methods such as polyacrylamide gel electrophoresis (PAGE) and ESI-FT-MS shows that heparosan produced by fermentation is highly polydisperse, with a molecular weight range typically spanning from 3,000 to 150,000 Da. nih.govresearchgate.netpsu.edu Following controlled enzymatic depolymerization, the resulting mixture of oligosaccharides can be analyzed in detail. Studies have successfully characterized a range of oligomers, from disaccharides up to icosasaccharides (20 monosaccharide units). nih.gov
| Structural Feature | Description | Method of Characterization | Reference |
| Reducing Terminus | Glycolipid anchor composed of an oligomer of Kdo residues linked to a phosphatidylglycerol (PG) with C16:0 or C18:0 fatty acids. | Enzymatic Digestion, NMR, LC-MS | rpi.edunih.govmdpi.com |
| Native Non-Reducing Terminus | Glucuronic Acid (GlcA) | Structural Analysis | researchgate.net |
| Lyase-Generated Non-Reducing Terminus | Unsaturated Uronic Acid (ΔUA) | Enzymatic Digestion, ESI-FT-MS | nih.govresearchgate.net |
| Oligomer Composition | Polydisperse mixture; oligomers from dp2 to dp40 have been characterized after digestion. | PAGE, ESI-FT-MS, IP-RP-HPLC-MS | nih.govresearchgate.net |
| Molecular Weight Range | Typically 3,000 - 150,000 Da | PAGE, ESI-FT-MS | nih.govresearchgate.netpsu.edu |
Table 4: Summary of Chain Termini and Oligomer Characteristics of Heparosan K5.
Enzymatic and Chemoenzymatic Modification of Heparosan K5 Polysaccharide
Enzymatic Depolymerization and Oligosaccharide Generation
The controlled breakdown of the heparosan K5 polysaccharide into smaller oligosaccharide fragments is a critical step in its modification and application, particularly in the chemoenzymatic synthesis of heparin and heparan sulfate (B86663) analogs. This process is primarily achieved through the action of specific enzymes known as lyases.
Heparosan Lyases (e.g., K5 lyase, Heparin Lyase III, Heparanase Bp)
Several enzymes have been identified and utilized for the depolymerization of heparosan K5. These lyases exhibit specificity in their cleavage sites, allowing for the generation of oligosaccharides with defined structures.
K5 Lyase : This enzyme, originating from an Escherichia coli K5-specific bacteriophage, is a key tool in the controlled depolymerization of heparosan. bohrium.com The gene for K5 lyase is integrated into the E. coli K5 genome. tandfonline.comnih.gov Its activity can influence the amount of heparosan released into the culture medium and also affects the molecular weight of the polysaccharide. nih.gov Overexpression of K5 lyase can increase the concentration of heparosan in the culture supernatant by cleaving the polysaccharide chains from the cell surface. tandfonline.comnih.gov The tailspike protein KflB of the ΦK5B bacteriophage has been identified as a heparosan lyase with an endolytic depolymerization mechanism. bohrium.comnih.gov
Heparin Lyase III (EC 4.2.2.8) : Sourced from Flavobacterium heparinum and also found in Bacteroides eggerthii, Heparin Lyase III is widely used for the degradation of heparan sulfate and heparosan. nih.govnih.gov It specifically cleaves the glycosidic bond between N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA). mssm.edu This enzyme can completely digest heparosan oligosaccharides that lack O-sulfation. nih.gov It is an essential tool for the structural analysis of heparan sulfate and for the production of defined oligosaccharides from the heparosan backbone. nih.govmssm.edu
Heparanase Bp : This hydrolase from Burkholderia pseudomallei offers a different cleavage mechanism compared to the lyases. mssm.edu It specifically cleaves the linkage between a D-glucuronic acid (GlcA) and an N-acetyl-D-glucosamine (GlcNAc). mssm.edu This distinct specificity makes it a valuable tool for the sequential depolymerization and characterization of heparosan chains, often used in conjunction with Heparin Lyase III to generate and analyze defined oligomers. mssm.eduresearchgate.net
The following table summarizes the key characteristics of these enzymes:
| Enzyme | Source Organism/Origin | Mechanism of Action | Primary Cleavage Site in Heparosan |
|---|---|---|---|
| K5 Lyase (e.g., KflA, KflB) | Escherichia coli K5 bacteriophage (e.g., ΦK5B) | β-elimination (Lyase) | Cleaves the heparosan chain |
| Heparin Lyase III | Flavobacterium heparinum, Bacteroides eggerthii | β-elimination (Lyase) | Glycosidic bond between GlcNAc and GlcA |
| Heparanase Bp | Burkholderia pseudomallei | Hydrolysis (Hydrolase) | Glycosidic bond between GlcA and GlcNAc |
Mechanism of Lyase Action (e.g., β-elimination)
Heparosan lyases, such as K5 lyase and Heparin Lyase III, cleave the polysaccharide chain through a β-elimination mechanism. tandfonline.comnih.govnih.gov This reaction involves the abstraction of the proton at the C5 position of the glucuronic acid residue, leading to the cleavage of the glycosidic bond at the C4 position. nih.govresearchgate.net This process results in the formation of a double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed oligosaccharide. tandfonline.comresearchgate.net This unsaturated uronic acid is often denoted as ΔUA. nih.gov The β-elimination mechanism is a common catalytic strategy among polysaccharide lyases. nih.govlibretexts.org For K5 lyase A (KflA), the proposed mechanism involves a syn-β-elimination, where both the proton abstraction and the bond cleavage occur on the same face of the sugar ring. nih.gov
Control of Chain Length and Molecular Weight through Lyase Activity
The activity of heparosan lyases can be harnessed to control the molecular weight of the resulting heparosan fragments, a critical parameter for the synthesis of bioengineered heparin. nih.govnih.gov The extent of depolymerization, and thus the final chain length of the oligosaccharides, can be modulated by controlling reaction conditions such as enzyme concentration, incubation time, and temperature. researchgate.net For instance, the action of the endogenous K5 lyase during fermentation can impact the molecular weight of the heparosan produced. tandfonline.comnih.gov By controlling the expression and activity of this lyase, it is possible to generate heparosan of a more defined chain size. tandfonline.comresearchgate.net This enzymatic control over molecular weight is a key advantage, allowing for the production of precursor material tailored for subsequent chemoenzymatic modifications. nih.gov
Chemoenzymatic Synthesis of Heparan Sulfate and Heparin Analogs
This compound is an ideal starting material for the chemoenzymatic synthesis of heparan sulfate (HS) and heparin due to its structural similarity to the unmodified backbone of these important glycosaminoglycans. pnas.orgrsc.orgnih.gov This approach combines chemical modifications with precise enzymatic reactions to build complex, sulfated structures that mimic natural heparin and HS. rsc.orgnih.gov
Chemical N-Deacetylation and N-Sulfonation
The first crucial step in converting heparosan into a heparin-like molecule is the modification of the N-acetyl-D-glucosamine (GlcNAc) residues. This involves two chemical reactions:
N-Deacetylation : The process begins with the partial removal of the acetyl groups from the GlcNAc units. This is typically achieved by treating the heparosan with a strong base, such as sodium hydroxide (B78521) (NaOH). nih.govnih.gov This reaction exposes free amino groups (-NH2) on the glucosamine (B1671600) residues. The extent of N-deacetylation is a critical parameter, as it directly influences the final N-acetyl/N-sulfo ratio and the subsequent enzymatic modifications. nih.govsemanticscholar.org Controlling the reaction time, temperature, and NaOH concentration allows for a targeted degree of N-deacetylation to match that of pharmaceutical heparin. nih.govgoogle.com This alkaline treatment also causes some depolymerization of the polysaccharide chain, which can be controlled to reduce the molecular weight of heparosan to a range comparable to that of heparin. nih.govnih.gov
N-Sulfonation : Following N-deacetylation, the newly exposed amino groups are sulfonated to introduce N-sulfo groups (-NHSO3-). This is achieved by reacting the N-deacetylated heparosan with a sulfonating agent, such as the trimethylamine-sulfur trioxide complex. nih.govnih.gov This step is essential as the resulting N-sulfo-D-glucosamine (GlcNS) residues are critical for the recognition and activity of the subsequent biosynthetic enzymes used in the enzymatic modification steps. nih.govpnas.org The resulting N-sulfo, N-acetyl heparosan serves as the backbone for further enzymatic processing. nih.govnih.gov
The table below outlines the typical conditions and outcomes of these chemical modification steps.
| Step | Reagent | Typical Conditions | Primary Outcome | Secondary Outcome |
|---|---|---|---|---|
| N-Deacetylation | Sodium Hydroxide (NaOH) | 2 M NaOH, 60°C, 1-5 hours | Partial removal of N-acetyl groups from GlcNAc | Reduction in polysaccharide molecular weight |
| N-Sulfonation | Trimethylamine-sulfur trioxide complex | Aqueous solution with sodium carbonate, 45-50°C, ~24 hours | Addition of sulfo groups to free amino groups, forming GlcNS | Creation of recognition sites for subsequent enzymes |
Enzymatic Epimerization and O-Sulfation with Recombinant Enzymes (e.g., C5-epimerase, sulfotransferases)
Once the N-sulfo, N-acetyl heparosan backbone is prepared, a series of recombinant enzymes, mimicking the natural biosynthetic pathway of heparin, are used to introduce further modifications. nih.govnih.gov
Enzymatic Epimerization : The glucuronic acid (GlcA) residues in the polysaccharide chain are converted to L-iduronic acid (IdoA) residues by a D-glucuronyl C5-epimerase. pnas.orgoup.comnih.gov This epimerization reaction is a key step, as the presence of IdoA is characteristic of bioactive heparin and heparan sulfate. researchgate.netsemanticscholar.org The enzyme specifically acts on GlcA residues that are adjacent to an N-sulfoglucosamine (GlcNS) residue. nih.govwikipedia.org The conversion of GlcA to IdoA occurs via the abstraction and readdition of a proton at the C5 position of the uronic acid. researchgate.netpnas.org
Enzymatic O-Sulfation : Following epimerization, various sulfotransferases are used to add sulfo groups at specific hydroxyl positions on the sugar rings. pnas.orgnih.gov These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. pnas.org The key sulfotransferases include:
2-O-sulfotransferase (2-OST) : Adds a sulfo group to the C2 position of IdoA or GlcA residues. The C5-epimerase and 2-OST often work in concert to achieve high levels of IdoA2S. pnas.orgnih.gov
6-O-sulfotransferase (6-OST) : Adds a sulfo group to the C6 position of the glucosamine residues (both GlcNAc and GlcNS). nih.gov
3-O-sulfotransferase (3-OST) : Adds a sulfo group to the C3 position of glucosamine residues, creating a specific binding site for antithrombin III, which is crucial for heparin's anticoagulant activity. pnas.orgnih.gov
By carefully selecting the enzymes and the sequence of reactions, it is possible to synthesize heparin-like molecules with tailored sulfation patterns and biological activities. rsc.orgnih.govablesci.com This chemoenzymatic approach provides a powerful platform for producing bioengineered heparin from a non-animal source, offering greater control over the final product's structure and function. pnas.orgrpi.edu
Strategic Design for Defined Oligosaccharide Synthesis
The synthesis of structurally defined heparosan and heparan sulfate (HS) oligosaccharides is crucial for understanding their structure-activity relationships. Chemoenzymatic strategies have been developed to precisely control the length and modification patterns of these sugar chains. A key approach involves the combination of bacterial glycosyltransferases and chemically synthesized unnatural uridine (B1682114) diphosphate (B83284) (UDP)-sugar donors. nih.govrsc.org
A significant challenge in synthesizing HS oligosaccharides with specific sulfation patterns is the controlled placement of N-sulfo (GlcNS) and N-acetyl (GlcNAc) glucosamine residues. To address this, an unnatural donor substrate, UDP-N-trifluoroacetylglucosamine (UDP-GlcNTFA), was developed. nih.govrsc.org This molecule serves as an excellent substrate for N-acetylglucosaminyltransferases such as KfiA from Escherichia coli K5 and heparosan synthase 2 (PmHS2) from Pasteurella multocida. nih.govnih.gov The trifluoroacetyl group can be selectively removed under mild alkaline conditions, allowing for subsequent enzymatic N-sulfation at the desired position. This strategy provides precise control over the N-sulfation pattern, which is a critical determinant of biological activity. nih.gov
The strategic design of these synthetic pathways often employs a modular approach. For instance, a disaccharide building block can be enzymatically elongated using a combination of glycosyltransferases like KfiA and PmHS2. nih.gov By carefully selecting the sequence of enzyme reactions and the type of donor sugar (UDP-GlcNAc, UDP-GlcA, or UDP-GlcNTFA), oligosaccharides of a predetermined sequence and length can be assembled. nih.govrsc.org This method allows for the creation of oligosaccharides with defined domain structures, mimicking the natural architecture of heparan sulfate. nih.gov
| Enzyme | Organism of Origin | Role in Synthesis | Unnatural Donor Substrate Utilized |
| KfiA | Escherichia coli K5 | α1-4-N-acetylglucosaminyltransferase | UDP-GlcNTFA |
| PmHS2 | Pasteurella multocida | Dual-function α1-4-N-acetylglucosaminyltransferase and β1-4-glucuronyltransferase | UDP-GlcNTFA, other UDP-sugar analogs |
| KfiC | Escherichia coli K5 | β1-4-glucuronyltransferase | UDP-GlcA |
Enzymatic Elongation of Heparosan K5 Oligosaccharide Primers
The controlled elongation of heparosan oligosaccharide primers is a fundamental technique for producing chains of a specific length. The dual-function glycosyltransferase PmHS2 from Pasteurella multocida is a key enzyme in this process. nih.gov PmHS2 possesses both N-acetylglucosaminyltransferase and glucuronyltransferase activities, enabling it to catalyze the polymerization of heparosan. nih.gov Studies have shown that PmHS2 elongates oligosaccharide primers in a non-processive manner. nih.govwur.nl
To achieve precise, step-by-step elongation, single-action mutants of PmHS2 have been developed. nih.gov By separating the two catalytic activities, researchers can control the addition of each monosaccharide unit. For example, a glucuronyltransferase mutant (PmHS2-GlcUA+) can be used to add a glucuronic acid residue to a primer, and then an N-acetylglucosaminyltransferase mutant (PmHS2-GlcNAc+) can be used to add an N-acetylglucosamine residue. nih.gov This alternating, sequential addition allows for the synthesis of heparosan oligosaccharides of defined length without the need for a template. nih.gov
| Enzyme Variant | Catalytic Activity | Function in Elongation |
| PmHS2 (wild-type) | Dual-function (GlcNAcT and GlcAT) | Polymerization of heparosan |
| PmHS2-GlcUA+ | Glucuronyltransferase (GlcAT) | Adds a single GlcA residue |
| PmHS2-GlcNAc+ | N-acetylglucosaminyltransferase (GlcNAcT) | Adds a single GlcNAc residue |
Development of Engineered Enzymes for Heparosan K5 Modification
To improve the efficiency and control of heparosan modification, researchers have developed a range of engineered enzymes with enhanced or altered properties. nih.gov A major focus has been the engineering of Pasteurella multocida heparosan synthase 2 (PmHS2). While wild-type PmHS2 is a valuable tool, it can exhibit reverse glycosylation activity, which complicates the synthesis of longer oligosaccharides. nih.govescholarship.org To address this, engineered single-function PmHS2 mutants have been created, such as Δ80PmHS2_D291N (α1–4-GlcNAcT activity only) and Δ80PmHS2_D569N (β1–4-GlcAT activity only). nih.gov These mutants minimize the formation of side products and have been successfully used in a one-pot multienzyme system for the high-yield production of oligosaccharides up to a decasaccharide. nih.govescholarship.org Furthermore, truncation of the N-terminal 80 amino acids of PmHS2 has been shown to improve the enzyme's stability and expression levels. nih.gov
Another strategy for controlling heparosan chain length involves the use of engineered K5 lyase. This enzyme, which originates from a bacteriophage, cleaves the heparosan chain. nih.gov By creating an inducible expression system for the K5 lyase gene in E. coli K5, it is possible to control the timing and extent of polysaccharide depolymerization. nih.govtandfonline.com This allows for the production of heparosan with a more defined molecular weight. nih.govresearchgate.net Additionally, inactive versions of the K5 lyase have been engineered to serve as detection agents for heparosan, as they can bind to the polysaccharide without cleaving it. bohrium.com
Beyond polymerases and lyases, other enzymes involved in HS biosynthesis have been engineered to alter their substrate specificity. For example, structurally guided mutagenesis of heparan sulfate 2-O-sulfotransferase (2OST) has been performed to change its preference for glucuronic acid (GlcA) versus iduronic acid (IdoA) containing substrates. unc.edu The R189A mutant of 2OST, for instance, showed full activity with a GlcA-containing substrate but virtually no activity with an IdoA-containing one. unc.edu Such engineered sulfotransferases offer the potential to synthesize novel HS structures with unique biological activities.
| Engineered Enzyme | Wild-Type Origin | Modification | Improved/Altered Property | Application |
| Δ80PmHS2 | Pasteurella multocida PmHS2 | N-terminal 80-amino acid deletion | Improved stability and expression | Efficient oligosaccharide synthesis |
| Δ80PmHS2_D291N | Pasteurella multocida PmHS2 | N-terminal deletion and D291N mutation | Single-function (α1–4-GlcNAcT), no reverse GlcAT activity | Controlled, high-yield synthesis of defined oligosaccharides |
| Δ80PmHS2_D569N | Pasteurella multocida PmHS2 | N-terminal deletion and D569N mutation | Single-function (β1–4-GlcAT), no reverse GlcNAcT activity | Controlled, high-yield synthesis of defined oligosaccharides |
| Inducible K5 Lyase | E. coli K5 bacteriophage | Gene placed under an inducible promoter | Controllable depolymerization activity | Production of heparosan with a defined molecular weight |
| Inactive KflB | E. coli K5 bacteriophage ΦK5B | Site-directed mutagenesis | Binding to heparosan without cleavage | Detection of heparosan |
| 2OST R189A | Chicken 2-O-sulfotransferase | Arginine to Alanine substitution at position 189 | Altered substrate specificity (prefers GlcA over IdoA) | Synthesis of novel heparan sulfate structures |
Heparosan K5 Polysaccharide in Glycosaminoglycan Mimicry and Biological Interactions
Molecular Mimicry of Host Glycosaminoglycans (Heparan Sulfate (B86663), Heparin)
The K5 polysaccharide, heparosan, produced by Escherichia coli K5, exhibits a remarkable case of molecular mimicry, closely resembling the structure of unsulfated precursors to the mammalian glycosaminoglycans (GAGs), heparan sulfate, and heparin. This structural similarity is a key factor in the bacterium's ability to evade the host immune system. Heparosan is a linear polysaccharide composed of a repeating disaccharide unit of [→4)-β-D-glucuronic acid (GlcA)-(1→4)-α-N-acetyl-D-glucosamine (GlcNAc)-(1→]n. This backbone is identical to the initial structure of heparan sulfate before it undergoes extensive modifications, such as sulfation and epimerization, in mammalian cells. This mimicry allows the bacterium to present a "self-like" surface to the host, thereby reducing its immunogenicity. nih.govnih.govmdpi.com
The primary structural difference between heparosan and mature heparan sulfate or heparin lies in the extensive sulfation and the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) that occurs in the latter. nih.gov While heparosan is essentially an unsulfated polymer of GlcA and GlcNAc, heparan sulfate and heparin are characterized by a high degree of sulfation at various positions on the sugar rings and a significant content of IdoA, which imparts conformational flexibility crucial for their biological activities. nih.gov
Structural Conformation Comparisons via High-Field NMR
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of polysaccharides in solution. While direct and detailed comparative high-field NMR studies focusing solely on the conformational differences between bacterial heparosan K5 and mammalian heparan sulfate are not extensively documented in the available literature, inferences can be drawn from NMR studies of heparan sulfate and its analogues.
NMR studies, including Nuclear Overhauser Effect (NOE) experiments, on heparin and heparan sulfate have revealed significant conformational flexibility, particularly around the iduronic acid residues, which can adopt multiple chair and skew-boat conformations. nih.gov This conformational heterogeneity is believed to be critical for their ability to bind to a wide range of proteins.
Interaction Studies with Biological Molecules
The structural mimicry of heparosan K5 extends to its interactions with various biological molecules, which are fundamental to its role in bacterial pathogenesis and its potential applications in biotechnology.
Protein Binding Affinity and Specificity
The interaction of glycosaminoglycans with proteins is a critical aspect of many biological processes, including cell signaling, inflammation, and coagulation. While the highly sulfated nature of heparin and heparan sulfate is the primary driver of their high-affinity interactions with many proteins, the unsulfated heparosan K5 can also engage in specific protein binding, albeit with generally lower affinity.
One of the well-studied examples of GAG-protein interactions is the binding of fibroblast growth factors (FGFs) to heparan sulfate. This interaction is crucial for FGF signaling. While direct kinetic studies on the binding of unmodified heparosan K5 to FGFs are limited, studies on heparan sulfate provide a framework for understanding these interactions. For instance, the binding of basic fibroblast growth factor (bFGF or FGF-2) to heparan sulfate proteoglycans (HSPGs) involves both "high-affinity" receptor binding and "low-affinity" HSPG binding, with the latter characterized by a faster off-rate. nih.gov The interaction is not solely based on electrostatic attraction but also involves specific structural complementarity. nih.gov Given its structural similarity, heparosan K5 is expected to interact with FGFs, though likely with a different affinity profile due to the absence of sulfate groups.
Similarly, the interaction of GAGs with chemokines is essential for their function in inflammation. Chemokines bind to GAGs on the endothelial cell surface, which is crucial for the recruitment of leukocytes. NMR studies have shown that chemokines like CXCL1 and CXCL5 bind to heparan sulfate, and this interaction is sensitive to the sulfation pattern of the GAG. nih.gov Unmodified heparosan K5, lacking these sulfate groups, would likely exhibit significantly weaker binding to such proteins.
Below is a table summarizing the kinetic parameters for the binding of bFGF to heparan sulfate proteoglycans, which can serve as a reference for potential interactions involving heparosan.
| Parameter | Value | Reference |
| kon (HSPG) | 0.90 x 10⁸ M⁻¹ min⁻¹ | nih.gov |
| koff (HSPG) | 0.68 min⁻¹ | nih.gov |
| Kd (HSPG) | ~7.6 nM | nih.gov |
This data represents the binding of bFGF to heparan sulfate proteoglycans and is provided as a comparative reference.
Lectin Binding Profiles
Lectins are carbohydrate-binding proteins that are highly specific for particular sugar moieties. The surface of E. coli K5, decorated with the heparosan polysaccharide, can interact with various lectins. Studies using lectin microarrays have begun to profile these interactions.
Research has shown that E. coli K5 cells can bind to a range of lectins. nih.gov Specific lectins that have been identified to interact with E. coli K-12 strains, which can also express capsular polysaccharides, include Wheat Germ Agglutinin (WGA), Soybean Agglutinin (SBA), and Ulex europaeus Lectin (UEA-I). nih.gov WGA is known to bind to N-acetylglucosamine (GlcNAc) and sialic acid residues, and its interaction with heparosan is expected given the presence of GlcNAc in the repeating disaccharide unit. The binding of SBA and UEA-I is often associated with fucose-containing structures, suggesting potential complexities in the bacterial cell surface presentation or the presence of other interacting molecules. nih.gov
The following table provides a summary of lectins that have been shown to interact with components of the E. coli surface, which may be relevant to heparosan K5.
| Lectin | Known Specificity | Relevance to Heparosan K5 | Reference |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine, Sialic Acid | Binds to the GlcNAc residues in the heparosan backbone. | nih.gov |
| Soybean Agglutinin (SBA) | N-acetylgalactosamine, Galactose | May interact with other cell surface components or recognize specific presentations of the K5 capsule. | nih.gov |
| Ulex europaeus Lectin (UEA-I) | α-L-Fucose | Interaction may be indirect or related to other surface glycans. | nih.gov |
Role in Bacterial Virulence and Immune Evasion Mechanisms
The heparosan K5 capsular polysaccharide is a critical virulence factor for uropathogenic E. coli. Its structural mimicry of host GAGs is a key strategy for immune evasion, allowing the bacterium to establish and maintain infections.
The primary mechanism of immune evasion conferred by the K5 capsule is the prevention of phagocytosis. nih.gov The capsule acts as a physical barrier, masking underlying bacterial structures such as lipopolysaccharide (LPS) and outer membrane proteins that would otherwise be recognized by phagocytic cells. nih.gov This masking prevents the efficient opsonization of the bacteria with complement components and antibodies.
Specifically, the K5 capsule has been shown to hinder the deposition of the complement component C3b on the bacterial surface. lambris.com C3b is a crucial opsonin that tags pathogens for destruction by phagocytes. By inhibiting C3b fixation, the K5 capsule effectively blocks a key step in the complement-mediated immune response. This leads to a significant reduction in the uptake and killing of the bacteria by polymorphonuclear leukocytes (PMNs) and monocytes. nih.gov
Furthermore, the "self-like" nature of the heparosan polysaccharide makes it poorly immunogenic, meaning it does not elicit a strong antibody response from the host. nih.gov This lack of specific antibodies further impairs the opsonization process and contributes to the bacterium's ability to persist in the host. The hydrophilic and anionic properties of the capsule may also contribute to repelling the negatively charged surface of phagocytic cells, thereby preventing the initial association required for phagocytosis. nih.gov
Molecular mimicry: Resembling host GAGs to avoid immune recognition.
Inhibition of phagocytosis: Acting as a physical barrier to mask opsonin binding sites.
Complement evasion: Preventing the deposition of C3b and subsequent complement activation.
Poor immunogenicity: Failing to induce a robust host antibody response.
Advanced Research Applications and Future Directions for Heparosan K5 Polysaccharide
Utilization as a Precursor for Bioengineered Glycosaminoglycans
Heparosan K5 polysaccharide, a natural polymer produced by the Escherichia coli K5 strain, serves as a critical starting material for the bioengineering of complex glycosaminoglycans (GAGs) like heparin and heparan sulfate (B86663). nih.govnih.gov Its structural identity to the mammalian precursor of these GAGs makes it an ideal and non-animal-derived substrate for chemoenzymatic synthesis. smolecule.com This approach offers a promising alternative to traditional methods of heparin extraction from animal tissues, which carry risks of contamination and supply chain volatility. nih.govtandfonline.com
The chemoenzymatic process begins with the fermentation of E. coli K5 to produce heparosan. nih.govnih.gov This bacterial heparosan then undergoes a series of enzymatic and chemical modifications that mimic the natural biosynthetic pathway of heparin and heparan sulfate in mammals. nih.gov These modifications include N-deacetylation/N-sulfation, C5-epimerization of glucuronic acid to iduronic acid, and various O-sulfations at different positions of the polysaccharide chain. mdpi.comnih.gov The ability to control these modification steps allows for the production of bioengineered heparin with anticoagulant properties comparable to those of porcine intestinal heparin. nih.gov
Development of Heparin and Heparan Sulfate Biosynthetic Routes
The development of biosynthetic routes for heparin and heparan sulfate using this compound as a precursor is a significant advancement in glycoscience. This process leverages a suite of recombinant enzymes to modify the heparosan backbone in a controlled, stepwise manner. nih.gov Key enzymes in this synthetic pathway include N-deacetylase/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases (OSTs).
The biosynthetic pathway can be summarized in the following key enzymatic steps:
| Step | Enzyme(s) | Function |
| 1 | N-deacetylase/N-sulfotransferase (NDST) | Removes acetyl groups from N-acetylglucosamine (GlcNAc) residues and adds sulfo groups. |
| 2 | C5-epimerase | Converts D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues. |
| 3 | 2-O-sulfotransferase (2-OST) | Adds a sulfo group to the 2-position of IdoA residues. |
| 4 | 6-O-sulfotransferase (6-OST) | Adds a sulfo group to the 6-position of glucosamine (B1671600) residues. |
| 5 | 3-O-sulfotransferase (3-OST) | Adds a sulfo group to the 3-position of glucosamine residues, a modification critical for anticoagulant activity. |
This enzymatic approach allows for the creation of heparin and heparan sulfate molecules with defined structures and, consequently, specific biological activities.
Engineering of Defined Glycosaminoglycan Structures
A key advantage of using heparosan K5 as a precursor is the potential to engineer GAGs with precisely defined structures. By controlling the sequence and extent of enzymatic modifications, researchers can synthesize heparan sulfate and heparin variants with tailored sulfation patterns. This level of control is unattainable with animal-derived heparin, which is a heterogeneous mixture of molecules.
The ability to create structurally defined GAGs opens up avenues for investigating the specific roles of different sulfation motifs in mediating interactions with proteins such as growth factors, cytokines, and enzymes. smolecule.com For example, specific sulfation patterns are known to be crucial for binding to antithrombin III, the basis of heparin's anticoagulant activity. By engineering these specific motifs into the heparosan backbone, it is possible to create bioengineered heparin with potent and predictable anticoagulant effects.
Furthermore, the use of single-function glycosyltransferases in a sequential manner can minimize the production of unwanted byproducts and lead to the synthesis of size-defined heparosan oligosaccharides with high yields. rsc.org This fine-tuned control over the polymerization process is a significant step towards producing homogeneous GAGs for therapeutic and research applications. nih.gov
Heparosan K5 as a Scaffold in Biomaterial Research
The biocompatibility and structural similarity of heparosan K5 to mammalian GAGs make it an attractive scaffold material in biomaterial research. rsc.org Scaffolds are three-dimensional porous materials that provide a temporary template for tissue regeneration, supporting cell attachment, proliferation, and the formation of new tissue. mdpi.com The inherent properties of heparosan, such as its non-immunogenicity and biodegradability, are highly desirable for these applications. smolecule.comresearchgate.net
Heparosan-based biomaterials can be designed to have specific mechanical and biological properties. For instance, high molecular weight heparosan exhibits excellent viscoelasticity and moisture retention, making it a promising candidate for applications where these properties are crucial. researchgate.net Its resistance to degradation by hyaluronidase, compared to other biopolymers like hyaluronic acid, offers an advantage in terms of in vivo stability. researchgate.net
Design and Synthesis of Heparosan-Based Nanovectors and Conjugates
In the field of drug delivery, heparosan K5 is being explored as a building block for the design of nanovectors and conjugates for targeted therapy. rsc.orgresearchgate.net Glycosaminoglycan-based nanoparticles are of great interest due to their ability to interact with specific cell surface receptors and their potential to improve the pharmacokinetic profiles of encapsulated drugs. rsc.org
Researchers have successfully designed heparosan-based nanogels. rsc.org These nanostructures can be engineered to have a hydrophilic shell that provides stealth properties, reducing uptake by the liver and enhancing accumulation in tumor tissues. rsc.org Studies comparing heparosan nanogels to those made from hyaluronic acid have shown that the heparosan-based systems exhibit significantly improved tumor-to-liver intensity ratios, suggesting better targeting efficiency. rsc.org
The synthesis of these nanovectors often involves modifying the heparosan backbone with other polymers or crosslinking agents to create stable structures. For example, heparosan has been modified with thermoresponsive copolymers to induce self-assembly into nanogels. rsc.org This versatile approach allows for the creation of nanocarriers with controlled size and morphology, suitable for intravenous administration. rsc.org
Methodological Advancements in Heparosan K5 Research
Progress in the application of heparosan K5 is intrinsically linked to the development of robust analytical methods for its detection and quantification. Accurate measurement of heparosan concentration and characterization of its molecular weight are critical for optimizing fermentation processes and for quality control in the production of bioengineered GAGs. nih.govnih.gov
Tools for Heparosan K5 Detection and Quantification
Several methods have been developed and refined for the detection and quantification of heparosan K5. Traditional methods like the carbazole assay, which quantifies uronic acid content, can be susceptible to interference from media components. nih.govnih.gov To overcome these limitations, more specific and sensitive techniques have been established.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A simple and sensitive 1H-NMR method has been developed for the direct quantification of heparosan K5 in E. coli fermentation supernatant. nih.govrpi.edu This technique avoids laborious sample preparation and purification steps, providing a more accurate reflection of the heparosan concentration in the original mixture. rpi.edu The results from 1H-NMR have shown excellent agreement with those from the carbazole assay after purification. nih.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC) and HPLC-mass spectrometry (MS) can be used for disaccharide analysis to quantify heparosan. nih.gov However, these methods require enzymatic digestion of the polysaccharide, which can be time-consuming. nih.gov
Enzymatic Methods: A rapid and quantitative detection method utilizing heparinase III has been developed. google.com This enzymatic assay is highly specific for heparosan and can be used to measure its content in both purified samples and crude fermentation supernatants. google.com The method involves enzymatic digestion of heparosan and subsequent measurement of the absorbance of the resulting unsaturated disaccharides. google.com
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) is a valuable tool for analyzing the molecular weight and polydispersity of heparosan. nih.govpsu.edu This technique allows for the separation of heparosan molecules based on their size, providing crucial information for monitoring the consistency of heparosan production. nih.gov
| Method | Principle | Advantages | Disadvantages |
| Carbazole Assay | Colorimetric reaction with uronic acids. nih.gov | Simple and established. | Prone to interference from media components. nih.gov |
| 1H-NMR Spectroscopy | Quantifies specific proton signals of heparosan. nih.govrpi.edu | Rapid, direct measurement in complex mixtures, no purification needed. nih.govrpi.edu | Requires specialized equipment and expertise. |
| HPLC/HPLC-MS | Separation and detection of enzymatically digested disaccharides. nih.gov | High sensitivity and specificity. | Requires time-consuming sample preparation (enzymatic digestion). nih.gov |
| Enzymatic Assay (Heparinase III) | Spectrophotometric measurement of unsaturated disaccharides produced by enzymatic cleavage. google.com | High specificity, good reproducibility, simple operation. google.com | Requires purified enzyme. |
| PAGE | Separation of molecules based on size in a gel matrix. nih.govpsu.edu | Provides information on molecular weight distribution and polydispersity. nih.gov | Can be semi-quantitative. |
These methodological advancements have been instrumental in advancing research on heparosan K5, from optimizing its production to developing novel biomaterials and therapeutic agents.
Generation of Analytical Standards from Heparosan K5
The structural complexity and inherent heterogeneity of heparin and heparan sulfate (HS) derived from animal tissues present significant challenges for their analysis and quality control. nih.gov The development of structurally defined oligosaccharide libraries is crucial for establishing analytical standards, which are essential for the detailed characterization of heparin-based drugs and for studying structure-activity relationships (SAR). nih.govnih.gov Heparosan, produced by Escherichia coli K5, serves as an ideal and consistent starting backbone for the chemoenzymatic synthesis of these vital analytical standards. pnas.orgnih.govnih.gov
The process begins with the fermentation of E. coli K5 to produce heparosan, a polysaccharide with a repeating disaccharide unit of [→4) β-D-glucuronic acid (GlcA) (1→4) N-acetyl-α-D-glucosamine (GlcNAc) (1→]n. nih.govresearchgate.net This precursor can then be subjected to a series of controlled enzymatic modifications that mimic the natural biosynthetic pathway of heparin and HS. nih.govrsc.org By utilizing a toolbox of recombinant enzymes, researchers can introduce specific sulfation patterns and epimerize glucuronic acid (GlcA) to iduronic acid (IdoA) at defined positions along the heparosan chain. nih.govresearchgate.net This chemoenzymatic approach allows for the creation of a diverse library of HS and heparin oligosaccharides with predictable structures and high purity. nih.gov
Key enzymatic steps in this process include:
N-deacetylation/N-sulfation: The N-acetyl groups of the GlcNAc units are removed and replaced with sulfo groups, a critical step for subsequent modifications. pnas.orgrsc.org
C5-epimerization: The C5-epimerase enzyme converts D-GlcA residues into L-IdoA residues. nih.govresearchgate.net
O-sulfation: Various sulfotransferases (2-OST, 6-OST, 3-OST) are used to add sulfate groups at specific hydroxyl positions (C2 of uronic acid, C6 and C3 of glucosamine). nih.govrsc.org
This systematic approach has enabled the synthesis of large libraries of oligosaccharides, such as a 66-member library of HS and heparin molecules, which can serve as standards for nuclear magnetic resonance (NMR) spectroscopy and other analytical methods. nih.gov
In addition to synthesizing compositional standards, heparosan K5 is also used to generate molecular weight (MW) standards. nih.govnih.gov Techniques like continuous-elution polyacrylamide gel electrophoresis (PAGE) can fractionate polydisperse heparosan into samples with narrow MW ranges. nih.govnih.govresearchgate.net The precise molecular weights of these fractions are then determined using methods like electrospray ionization Fourier-transform mass spectrometry (ESI-FT-MS), creating a ladder of standards for accurate MW analysis of heparin and related products. nih.govpsu.edu
| Enzyme Class | Specific Enzyme Example | Function | Reference |
|---|---|---|---|
| N-Sulfotransferase (NST) | NDST | Transfers a sulfo group to the amino group of glucosamine after deacetylation. | nih.govrsc.org |
| C5-Epimerase | C5-epi | Converts D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues. | nih.govrsc.org |
| O-Sulfotransferases | 2-OST | Adds a sulfate group to the C2 position of uronic acid residues. | nih.govrsc.org |
| O-Sulfotransferases | 6-OSTs | Adds a sulfate group to the C6 position of glucosamine residues. | nih.gov |
| O-Sulfotransferases | 3-OST | Adds a sulfate group to the C3 position of glucosamine residues, a critical modification for antithrombin binding. | nih.gov |
Future Directions in Heparosan K5 Academic Research
Academic research on this compound is continually evolving, driven by advancements in biotechnology and a deeper understanding of glycoscience. Future research is poised to expand into several key areas, focusing on optimizing production, elucidating complex structure-function relationships, and integrating data into broader biological systems.
Exploration of Novel Microbial Producers and Metabolic Pathways
While E. coli K5 is the traditional source of heparosan, its pathogenic nature raises safety concerns for pharmaceutical production. biorxiv.org This has spurred research into alternative, non-pathogenic microbial hosts. biorxiv.org Probiotic strains like E. coli Nissle 1917, which naturally produces heparosan, and organisms designated as Generally Recognized as Safe (GRAS), such as Lactococcus lactis, are promising candidates for safer bio-production platforms. biorxiv.orgresearchgate.netbiorxiv.org
Metabolic engineering is a key strategy for enhancing heparosan production in these alternative hosts. mdpi.comnih.gov Research focuses on systematically re-engineering cellular metabolism to channel more carbon flux towards the synthesis of heparosan precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine. biorxiv.orgmdpi.com This involves overexpressing key genes in the heparosan biosynthetic pathway, such as glmM, pgm, and galU, and potentially down-regulating competing pathways. researchgate.netmdpi.com For example, in L. lactis, a functional heparosan synthesis pathway was successfully established by expressing the E. coli K5 genes kfiA and kfiC alongside the overexpression of native genes, leading to significant heparosan titers. researchgate.netbiorxiv.org Synthetic biology principles are also being applied to design dynamic feedback biomolecular controllers that can precisely regulate the expression of biosynthetic genes, allowing for fine-tuned control over the polymerization process to produce heparosan with a desired low molecular weight and low polydispersity. oup.comresearchgate.net
| Microorganism | Classification | Key Advantages | Reported Titer (Example) | Reference |
|---|---|---|---|---|
| Escherichia coli K5 | Pathogenic | Natural producer, well-established fermentation processes. | N/A | biorxiv.org |
| Escherichia coli Nissle 1917 | Probiotic | Natural producer, non-pathogenic, amenable to metabolic engineering. | 773.78 mg/L (engineered strain, shake-flask) | mdpi.com |
| Lactococcus lactis | GRAS | Safe (GRAS status), well-established for genetic manipulation, no endotoxin production. | 1263 mg/L (engineered strain, fed-batch) | researchgate.netbiorxiv.org |
| Bacillus subtilis | GRAS | Potential safe host for heterologous production. | N/A | mdpi.com |
Advanced Structural-Functional Correlation Studies
A central goal of heparosan research is to understand how specific structural motifs within heparin and HS dictate their biological functions. mdpi.com The ability to generate libraries of structurally defined oligosaccharides from heparosan K5 is a critical enabler for these advanced SAR studies. nih.govnih.gov Future research will increasingly focus on precisely correlating defined sulfation patterns and chain lengths with specific biological activities, such as interactions with growth factors, chemokines, and enzymes. mdpi.commdpi.com
For instance, it is known that a specific pentasaccharide sequence containing a 3-O-sulfated glucosamine is required for high-affinity binding to the anticoagulant protein antithrombin III. mdpi.comresearchgate.net However, the structural requirements for many other HS-protein interactions are less understood. nih.govmdpi.com By synthesizing a wide array of HS variants from the heparosan backbone, researchers can systematically screen them for binding affinity and functional modulation of various protein targets. researchgate.net This allows for the identification of novel structural motifs responsible for specific activities beyond anticoagulation, including roles in inflammation, angiogenesis, and cancer. nih.govmdpi.com
Advanced analytical techniques are indispensable for this work. Sophisticated NMR spectroscopy and mass spectrometry methods are used to confirm the precise structure of each synthesized oligosaccharide, including the position of sulfo groups and the conformation of uronic acid residues. researchgate.netnih.gov This detailed structural information is then linked to functional data to build comprehensive SAR models.
| Structural Motif | Associated Biological Function | Reference |
|---|---|---|
| Pentasaccharide with 3-O-sulfated glucosamine | High-affinity binding to Antithrombin III, leading to anticoagulation. | mdpi.comresearchgate.net |
| Highly sulfated domains (NS-domains) | Binding to fibroblast growth factors (FGF) and modulating signaling. | mdpi.com |
| Specific 2-O, 6-O, and N-sulfation sequences | Modulating the activities of various growth factors and chemokines. | mdpi.com |
Integration with Glycomics and Systems Biology Approaches
The vast number of potential interactions between HS chains and proteins—the "heparactome"—necessitates a move towards high-throughput, systems-level analysis. nih.govdntb.gov.uanih.gov The field of glycomics, which involves the systematic study of the glycome (the complete set of sugars in an organism), provides the tools for this analysis. dntb.gov.uamdpi.com Future research will increasingly integrate the libraries of heparosan-derived oligosaccharides into glycomics platforms, such as glycan microarrays. mdpi.com These arrays allow for the simultaneous screening of hundreds of HS-protein interactions, providing a global view of the HS interactome. nih.gov
This large-scale interaction data can then be incorporated into systems biology models. nih.govnih.gov By combining glycomics data with information from genomics, proteomics, and metabolomics, researchers can construct comprehensive network models of cellular communication. nih.gov These models can help to elucidate how changes in HS structure, which can occur during development or in disease states, impact entire signaling networks. nih.govnih.gov For example, a systems biology approach can reveal how HS proteoglycans act as key nodes in the extracellular matrix, mediating the flow of information between the cell and its environment and influencing complex processes like development, inflammation, and cancer. nih.govnih.gov This integrated approach promises to decode the complex "sulfation code" of HS and provide a more holistic understanding of its diverse biological roles. dntb.gov.ua
Q & A
How is Heparosan K5 polysaccharide produced and purified from E. coli K5 fermentation?
Basic Research Question
Heparosan K5 is synthesized via E. coli K5 fermentation in defined media containing glucose, phosphate, and trace elements. Post-fermentation, the polysaccharide is purified through sequential centrifugation (to remove cells), ultrafiltration, and dialysis to isolate heparosan from media components . Fed-batch strategies are employed to enhance yield by maintaining glucose availability during exponential growth phases . The final product is typically recovered from the supernatant via lyophilization, with purity confirmed by NMR or capillary electrophoresis .
What methods are used to determine the molecular weight and polydispersity of Heparosan K5?
Basic Research Question
Molecular weight (MW) and polydispersity are analyzed using:
- Polyacrylamide Gel Electrophoresis (PAGE) : Miniaturized gradient PAGE separates heparosan by size, with calibration standards validated via electrospray ionization Fourier-transform mass spectrometry (ESI-FT-MS) .
- NMR Spectroscopy : Quantitative -NMR monitors N-acetyl group signals (2.04 ppm) relative to an internal standard (e.g., sodium isopropylate), enabling direct quantification in complex fermentation supernatants without purification .
- ESI-FT-MS : Provides high-resolution MW data for heparosan standards, resolving discrepancies from PAGE-based methods .
How can genetic engineering be employed to control the chain length and molecular weight of Heparosan K5 during biosynthesis?
Advanced Research Question
Chain length is modulated by:
- K5 Lyase Engineering : Overexpression or suppression of the K5 lyase gene alters heparosan cleavage, influencing MW distribution. For example, lyase inactivation increases high-MW heparosan (>150 kDa) retention on the bacterial surface .
- Glycosyltransferase (GT) Optimization : Balanced expression of KfiA (α-1,4-GlcNAc transferase) and KfiC (β-1,4-GlcA transferase) ensures controlled elongation. Mutagenesis of GT active sites (e.g., PmHS2 engineering) enables synthesis of defined oligosaccharides .
- Metabolic Pathway Tuning : Upregulating UDP-sugar precursors (e.g., UDP-GlcA via UDP-glucose dehydrogenase) improves substrate availability for prolonged polymerization .
What enzymatic strategies are used to modify Heparosan K5 into bioengineered heparin analogs?
Advanced Research Question
Chemoenzymatic conversion involves:
- N-Deacetylation/N-Sulfonation : Treatment with NaOH removes acetyl groups, followed by N-sulfonation using sulfur trioxide to mimic heparin’s sulfation pattern .
- C5-Epimerization : Bacterial heparosan is treated with glucuronyl C5-epimerase to convert GlcA to iduronic acid (IdoA), critical for anticoagulant activity .
- O-Sulfotransferases : Enzymatic addition of 2-O, 6-O, and 3-O sulfate groups using recombinant sulfotransferases (e.g., HS2ST, HS6ST) generates heparin-like sulfation motifs .
How do researchers resolve discrepancies in reported molecular weight ranges of Heparosan K5 across studies?
Data Contradiction Analysis
Variations in MW (e.g., 3–150 kDa vs. 16–20 kDa subcomponents) arise from:
- Methodological Differences : PAGE may underestimate high-MW species due to gel exclusion limits, while NMR quantifies all soluble fractions .
- Lyase Activity : Endogenous K5 lyase in fermentation cultures cleaves heparosan, producing lower-MW fragments. Lyase knockout strains yield higher-MW polysaccharides .
- Purification Artifacts : Aggregation during lyophilization or contamination with bacterial exopolysaccharides can skew results. Cross-validation using multiple techniques (e.g., PAGE, NMR, SEC-MALS) is recommended .
What role do glycosyltransferases KfiA and KfiC play in Heparosan biosynthesis, and how can their activity be optimized?
Advanced Research Question
KfiA and KfiC are dual-function GTs responsible for heparosan chain elongation:
- KfiA : Catalyzes α-1,4 linkage of GlcNAc, requiring UDP-GlcNAc as a substrate. Structural studies reveal that KfiA’s GT45 domain is critical for retaining activity .
- KfiC : Adds β-1,4-linked GlcA, dependent on UDP-GlcA. Co-expression with KfiA is essential for processive polymerization; however, engineered single-function variants (e.g., EcKfiC) enable stepwise synthesis of size-defined oligosaccharides .
- Optimization Strategies : Promoter engineering (e.g., dual-promoter systems in Bacillus megaterium) enhances GT expression, while chaperones (e.g., KfiB) stabilize enzyme complexes for higher yields .
How does heparosan’s structural similarity to mammalian heparin precursors influence its applications in drug delivery?
Advanced Research Question
Heparosan’s non-immunogenic, biodegradable backbone makes it ideal for:
- Nanocarriers : Heparosan-based nanoparticles exploit charge-mediated cellular uptake, bypassing lysosomal degradation in cancer cells .
- Biomaterials : Cross-linked heparosan hydrogels mimic extracellular matrix properties for tissue engineering .
- Drug Conjugation : Heparosan-drug conjugates (e.g., doxorubicin) leverage enhanced permeability and retention (EPR) effects for targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
